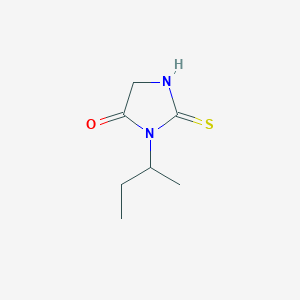

3-(Sec-butyl)-2-thioxoimidazolidin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(Sec-butyl)-2-thioxoimidazolidin-4-one is an organic compound that belongs to the class of imidazolidinones. This compound features a sec-butyl group attached to the nitrogen atom at the third position of the imidazolidinone ring, and a thioxo group at the second position. Imidazolidinones are known for their diverse applications in pharmaceuticals, agrochemicals, and material sciences.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Sec-butyl)-2-thioxoimidazolidin-4-one typically involves the reaction of sec-butylamine with carbon disulfide and an appropriate aldehyde or ketone. The reaction proceeds through the formation of an intermediate, which cyclizes to form the imidazolidinone ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Analyse Des Réactions Chimiques

Types of Reactions

3-(Sec-butyl)-2-thioxoimidazolidin-4-one undergoes various chemical reactions, including:

Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form the corresponding imidazolidinone without the thioxo group.

Substitution: The sec-butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as alkyl halides or aryl halides in the presence of a base like sodium hydride or potassium tert-butoxide are employed.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Imidazolidinone.

Substitution: Various alkyl or aryl substituted imidazolidinones.

Applications De Recherche Scientifique

Anticancer Activity

Research has demonstrated that derivatives of 2-thioxoimidazolidin-4-one exhibit significant cytotoxic effects against various cancer cell lines. For instance, one study reported that compounds synthesized from 2-thioxoimidazolidin-4-one showed potent activity against hepatocellular carcinoma (HePG-2) and breast carcinoma (MCF-7) cell lines, with IC50 values as low as 2.33 μg/mL for HePG-2 . The structural modifications, such as the introduction of different substituents, can enhance their anticancer efficacy.

Antibacterial Properties

The antibacterial potential of thioxoimidazolidin-4-one derivatives has been explored extensively. A recent study highlighted the effectiveness of new hydantoin derivatives in inhibiting Staphylococcus aureus, showcasing their potential as novel antibacterial agents. The minimum inhibitory concentrations (MICs) were determined to be as low as 31.25 μg/mL, indicating strong antibacterial activity .

Insecticidal and Larvicidal Activities

3-(Sec-butyl)-2-thioxoimidazolidin-4-one has also been evaluated for its insecticidal properties. One study found that certain derivatives exhibited high larvicidal and nematicidal activities, with LD50 values significantly lower than those of known insecticides . This suggests potential applications in agricultural pest control.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The characterization of these compounds is crucial for understanding their structure–activity relationships (SAR). Techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are commonly employed to confirm the structures of synthesized compounds.

Data Table: Biological Activities of this compound Derivatives

Case Study 1: Anticancer Activity Evaluation

In a systematic evaluation of novel derivatives based on thioxoimidazolidin-4-one, researchers synthesized multiple compounds and assessed their cytotoxicity against various cancer cell lines. The study revealed that structural modifications significantly influenced biological activity, with some compounds exhibiting promising anticancer properties.

Case Study 2: Antibacterial Efficacy

Another pivotal study focused on the antibacterial effects of thioxoimidazolidin-4-one derivatives against resistant strains of Staphylococcus aureus. The results indicated a strong correlation between molecular structure and antibacterial potency, paving the way for further development of these compounds as therapeutic agents.

Mécanisme D'action

The mechanism of action of 3-(Sec-butyl)-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The thioxo group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The sec-butyl group may enhance the compound’s binding affinity and specificity for its target.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3-(Isobutyl)-2-thioxoimidazolidin-4-one

- 3-(Tert-butyl)-2-thioxoimidazolidin-4-one

- 3-(Methyl)-2-thioxoimidazolidin-4-one

Uniqueness

3-(Sec-butyl)-2-thioxoimidazolidin-4-one is unique due to the presence of the sec-butyl group, which imparts specific steric and electronic properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity compared to its analogs.

Activité Biologique

3-(Sec-butyl)-2-thioxoimidazolidin-4-one is a derivative of thioxoimidazolidin compounds, which have garnered attention for their diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and potential therapeutic applications.

Cytotoxic Activity

Recent studies have highlighted the cytotoxic effects of this compound against various cancer cell lines, particularly HepG2 (human liver hepatocellular carcinoma). The compound exhibited an impressive IC50 value of 0.017 μM , indicating potent anti-cancer properties when compared to standard drugs like Staurosporine and 5-Fluorouracil (IC50 values of 5.07 and 5.18 μM, respectively) .

The anti-cancer activity of this compound is primarily attributed to its ability to induce apoptosis in cancer cells. The following mechanisms have been observed:

- Apoptosis Induction : Treatment with this compound resulted in a 19.35-fold increase in apoptosis induction compared to control groups .

- Cell Cycle Arrest : The compound caused cell cycle arrest at the G2/M phase, further contributing to its cytotoxic effects.

- Gene Expression Modulation : RT-PCR analysis indicated that the compound enhances the expression of pro-apoptotic genes such as p53 and Caspases (3, 8, and 9), while downregulating anti-apoptotic genes like Bcl-2 .

Antioxidant Activity

In vivo studies demonstrated that this compound significantly activates antioxidant levels in treated subjects. Key findings include:

- Increased levels of antioxidants such as Catalase (CAT), Superoxide Dismutase (SOD), and Glutathione (GSH) were observed in tumor-bearing mice treated with the compound .

- The compound effectively reduced oxidative stress markers like Malondialdehyde (MDA) and Nitric Oxide (NO), suggesting its potential role in mitigating oxidative damage associated with cancer .

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties. In vitro studies have shown that derivatives related to thioxoimidazolidin compounds possess significant antibacterial activity against pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa, with minimum inhibitory concentration (MIC) values reported at 25 mg/mL . This suggests potential applications in treating bacterial infections.

Summary of Research Findings

Below is a summary table encapsulating key findings from various studies on this compound:

Case Studies

Case studies involving the application of this compound in clinical settings are still emerging. However, preliminary data suggest promising outcomes in both laboratory and preclinical models. For instance:

Propriétés

IUPAC Name |

3-butan-2-yl-2-sulfanylideneimidazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2OS/c1-3-5(2)9-6(10)4-8-7(9)11/h5H,3-4H2,1-2H3,(H,8,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEZFDTBNAXLZAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)N1C(=O)CNC1=S |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.